2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted dimethylphenoxy group and an ethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol using a chlorinating agent such as thionyl chloride.
Formation of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid: The 4-chloro-3,5-dimethylphenol is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation Reaction: The final step involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)propionamide
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide is unique due to the presence of both chloro and ethoxy substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-15-7-5-14(6-8-15)20-17(21)11-23-16-9-12(2)18(19)13(3)10-16/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOYFGXIOIDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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